molecular formula C19H12ClN3O5S3 B2396254 N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide CAS No. 361179-62-6

N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide

Cat. No.: B2396254
CAS No.: 361179-62-6
M. Wt: 493.95
InChI Key: CXCRIHMGSREZAG-UHFFFAOYSA-N
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Description

This compound is a derivative of benzothiazole . Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity . They have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . Specific synthesis details for “N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide” are not available in the retrieved data.

Biochemical Analysis

Biochemical Properties

N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial activity . The compound’s interaction with proteins such as tubulin can disrupt microtubule formation, leading to potential anticancer effects . Additionally, it can bind to specific receptors, modulating signal transduction pathways and influencing cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it can induce apoptosis by activating caspase pathways and inhibiting cell proliferation . The compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and growth . Furthermore, it can alter gene expression profiles, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and preventing substrate conversion . The compound’s ability to interact with DNA and RNA can lead to changes in gene expression, affecting protein synthesis and cellular functions . Additionally, it can modulate the activity of transcription factors, influencing the expression of genes involved in cell cycle regulation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . Its efficacy may decrease over time due to metabolic degradation and the development of cellular resistance mechanisms.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound can effectively inhibit tumor growth and reduce bacterial infections without causing significant toxicity . At higher doses, it may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, while exceeding this dose can lead to adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological effects. Additionally, it can influence metabolic flux and alter the levels of key metabolites, affecting cellular energy production and biosynthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to reach its intracellular targets. Its distribution within tissues is influenced by factors such as lipophilicity and protein binding affinity. The compound’s localization and accumulation in specific tissues can enhance its therapeutic effects and reduce off-target toxicity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its ability to modulate cellular processes. For example, its presence in the nucleus can affect gene expression, while its localization in mitochondria can impact cellular energy metabolism .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-chloro-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3O5S3/c20-13-7-6-12(10-15(13)23(25)26)31(27,28)22-11-5-8-16(24)18(9-11)30-19-21-14-3-1-2-4-17(14)29-19/h1-10,22,24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCRIHMGSREZAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC3=C(C=CC(=C3)NS(=O)(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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